

# O-1918: An In-Depth Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | O1918    |           |  |  |  |
| Cat. No.:            | B7910220 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

O-1918 is a synthetic, non-psychotropic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating novel cannabinoid signaling pathways. Unlike classical cannabinoids that primarily target the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, O-1918 exhibits a distinct pharmacological profile, primarily interacting with the orphan G protein-coupled receptors GPR18 and GPR55.[1][2][3] This guide provides a comprehensive overview of the known biological targets of O-1918, its effects on associated signaling pathways, and detailed methodologies for key experimental assays.

## **Core Biological Targets of O-1918**

The primary biological targets of O-1918 that have been identified and characterized are the G protein-coupled receptors GPR18 and GPR55, and the large-conductance calcium-activated potassium (BKCa) channels.[1][3]

### **GPR18: The Putative "Abnormal Cannabidiol" Receptor**

GPR18 is an orphan GPCR that has been proposed as the "abnormal cannabidiol (abn-CBD) receptor."[4] O-1918 is widely recognized as a selective antagonist of GPR18.[5][6] However, its pharmacological activity at this receptor can be complex, with some studies reporting biased



agonism, where it can act as an agonist in certain signaling pathways (e.g., calcium mobilization and ERK1/2 phosphorylation) while antagonizing others (e.g., cell migration).[1][7]

#### **GPR55: An Atypical Cannabinoid Receptor**

GPR55 is another orphan GPCR that is activated by certain cannabinoids and lysophospholipids. O-1918 is considered a putative antagonist of GPR55.[8][9] The antagonistic effects of O-1918 at GPR55 have been observed in various functional assays, although its potency can vary depending on the experimental context.

#### **BKCa Channels: A Non-GPCR Target**

In addition to its activity at GPCRs, O-1918 has been shown to be a potent inhibitor of large-conductance calcium-activated potassium (BKCa) channels.[1][10] This interaction represents a distinct mechanism of action that is independent of G protein-coupled signaling.

## **Quantitative Data on O-1918 Activity**

A significant challenge in the field is the limited availability of precise quantitative data, such as binding affinities (Ki) and functional potencies (IC50/EC50), for O-1918 at its primary targets. The following tables summarize the available quantitative and qualitative data.



| Target          | Species                                        | Assay<br>Type               | Ligand                                    | Activity                                                 | Value                                                              | Referenc<br>e |
|-----------------|------------------------------------------------|-----------------------------|-------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------|---------------|
| GPR18           | Human                                          | Cell<br>Migration           | N-<br>arachidono<br>yl glycine<br>(NAGly) | Antagonis<br>m by O-<br>1918                             | 1 μM<br>(concentrat<br>ion used to<br>observe<br>attenuation<br>)  | [4]           |
| Human           | Vasorelaxa<br>tion                             | PSB-MZ-<br>1415,<br>NAGly   | Antagonis<br>m by O-<br>1918              | Rightward<br>shift of<br>CRC (no<br>pA2/IC50)            | [11]                                                               |               |
| Human           | Calcium Mobilizatio n, ERK1/2 Phosphoryl ation | O-1918                      | Agonism                                   | Concentrati<br>on-<br>dependent<br>increase<br>(no EC50) | [7]                                                                |               |
| Human           | β-arrestin<br>Recruitmen<br>t                  | O-1918                      | No activity                               | -                                                        | [7]                                                                | _             |
| GPR55           | Rat                                            | Vasorelaxa<br>tion          | Lysophosp<br>hatidylinosi<br>tol (LPI)    | Potentiatio<br>n by O-<br>1918                           | 10 μM<br>(concentrat<br>ion used to<br>observe<br>enhancem<br>ent) | [12]          |
| Human           | β-arrestin<br>Redistributi<br>on               | Various<br>cannabinoi<br>ds | No effect<br>by O-1918                    | -                                                        |                                                                    |               |
| BKCa<br>Channel | Not<br>Specified                               | Electrophy<br>siology       | O-1918                                    | Inhibition                                               | Potent<br>inhibitor<br>(no IC50<br>reported)                       | [1][10]       |



## Signaling Pathways Modulated by O-1918

O-1918, through its interaction with GPR18 and GPR55, modulates several key intracellular signaling cascades.

#### **GPR18 Signaling**

Activation of GPR18 is primarily coupled to  $G\alpha i/o$  and  $G\alpha q$  G-proteins.[7][13][14] This leads to downstream signaling events including:

- Calcium Mobilization: Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.[7][13]
- MAPK/ERK Pathway: Gαi/o activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) cascade.[7]
- Cell Migration: GPR18 activation by agonists like NAGly promotes cell migration, an effect that is antagonized by O-1918.[4]





#### **GPR18 Signaling Pathways**

#### **GPR55 Signaling**

GPR55 couples to G $\alpha$ q and G $\alpha$ 12/13 G-proteins, initiating a distinct set of signaling events:

- RhoA/ROCK Pathway: Gα12/13 activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeleton rearrangement.[1][11]
- PLC and Calcium Mobilization: Similar to GPR18, Gαq activation by GPR55 stimulates PLC-mediated increases in intracellular calcium.[1]
- ERK Pathway: GPR55 activation also leads to the phosphorylation of ERK1/2.[8]





**GPR55 Signaling Pathways** 

#### **Experimental Protocols**

Detailed, step-by-step protocols for assays used to characterize O-1918 are often proprietary or vary between laboratories. However, the following sections outline the general principles and common methodologies for key functional assays.

### **β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)**

This assay measures the recruitment of  $\beta$ -arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

Principle: The assay utilizes enzyme fragment complementation. The GPCR of interest (e.g., GPR18) is tagged with a small enzyme fragment (ProLink<sup>TM</sup>), and  $\beta$ -arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation and subsequent  $\beta$ -arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.



#### General Protocol:

- Cell Plating: Seed CHO-K1 or HEK293 cells stably co-expressing the tagged GPCR and βarrestin into a 384-well plate and incubate overnight.[12]
- Compound Addition (Antagonist Mode): Add O-1918 at various concentrations to the cells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
- Agonist Stimulation: Add a known agonist for the receptor (e.g.,  $\Delta^9$ -THC for GPR18) at a concentration that elicits a submaximal response (e.g., EC80).
- Incubation: Incubate the plate for 90 minutes at 37°C.[7]
- Detection: Add the detection reagent containing the chemiluminescent substrate.
- Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.[15]





β-Arrestin Recruitment Assay Workflow

## ERK1/2 Phosphorylation Assay (e.g., AlphaScreen® SureFire®)

This assay quantifies the phosphorylation of ERK1/2, a downstream indicator of GPCR activation.

Principle: This is a bead-based immunoassay. Cell lysates are incubated with two types of beads: donor beads coated with an antibody against a total protein and acceptor beads coated with an antibody against the phosphorylated form of the protein. In the presence of the phosphorylated target protein, the beads are brought into close proximity. Laser excitation of







the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal.

#### General Protocol:

- Cell Culture and Starvation: Plate cells (e.g., HEK293) in a 96-well plate and serum-starve for 48 hours to reduce basal ERK phosphorylation.
- Compound Treatment: Treat cells with O-1918 (for antagonist studies) followed by a known agonist (e.g., LPI for GPR55).
- Cell Lysis: Lyse the cells to release the intracellular proteins.
- Assay Reaction: Add the AlphaScreen® SureFire® reaction mix containing the donor and acceptor beads to the cell lysate.
- Incubation: Incubate in the dark at room temperature.
- Signal Detection: Read the plate on an EnSpire® or similar plate reader capable of AlphaScreen® detection.





ERK1/2 Phosphorylation Assay Workflow

#### Conclusion

O-1918 is a critical pharmacological tool for elucidating the roles of GPR18 and GPR55 in health and disease. Its antagonist activity at these receptors, coupled with its inhibitory effects on BKCa channels, provides multiple avenues for modulating cellular signaling. While the existing literature clearly establishes its primary biological targets and downstream pathways, a notable gap remains in the availability of robust quantitative data on its potency. Further research is warranted to precisely determine the binding affinities and functional IC50/EC50 values of O-1918 at GPR18, GPR55, and BKCa channels. Such data will be invaluable for the design of future experiments and the development of more selective and potent modulators of



these important, non-classical cannabinoid targets. The complex, sometimes contradictory, pharmacological profile of O-1918, including observations of biased agonism, underscores the need for careful experimental design and interpretation when using this compound to probe the intricacies of GPCR signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-1918 Wikipedia [en.wikipedia.org]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a GPR18 role in chemotaxis, proliferation, and the course of wound closure in cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-1918 | GPR18 antagonist | Probechem Biochemicals [probechem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]



- 14. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [O-1918: An In-Depth Technical Guide to its Biological Targets and Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7910220#o1918-biological-targets-and-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com